2,4,6-Trimethylstyrene

Catalog No.
S772864
CAS No.
769-25-5
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethylstyrene

CAS Number

769-25-5

Product Name

2,4,6-Trimethylstyrene

IUPAC Name

2-ethenyl-1,3,5-trimethylbenzene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-5-11-9(3)6-8(2)7-10(11)4/h5-7H,1H2,2-4H3

InChI Key

PDELBHCVXBSVPJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C=C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C)C

Monomer for Polymer Synthesis:

,4,6-Trimethylstyrene can be polymerized to form various types of polymers with unique properties. These polymers find applications in different research areas:

  • Elastomers: Due to its bulky structure, 2,4,6-Trimethylstyrene can be incorporated into elastomers, improving their flexibility and resistance to deformation. This characteristic makes it valuable in research on materials for tires, hoses, and other applications requiring elasticity [].
  • Hydroxyl-containing polymers: 2,4,6-Trimethylstyrene can be used as a co-monomer in the synthesis of polymers containing hydroxyl groups (OH groups). These polymers are valuable for research in areas like drug delivery, hydrogels, and biocompatible materials due to their ability to form hydrogen bonds and interact with water molecules [].

Crosslinker in Film Formation:

,4,6-Trimethylstyrene can act as a crosslinker in the formation of films. It reacts with other molecules in the film to form chemical bonds, strengthening the film structure and improving its properties. This property makes it useful in research on:

  • High-resistance films: By crosslinking with other components, 2,4,6-Trimethylstyrene can contribute to the development of films with enhanced resistance to chemicals, heat, and mechanical stress. This is relevant in research on protective coatings, packaging materials, and other applications requiring robust films [].

2,4,6-Trimethylstyrene is an organic compound with the molecular formula C₁₁H₁₄. It is characterized by a styrene backbone with three methyl groups located at the 2, 4, and 6 positions of the aromatic ring. This compound appears as a colorless to pale yellow liquid with a sweet, floral odor. Its structure contributes to its unique physical and chemical properties, making it valuable in various industrial applications.

2,4,6-Trimethylstyrene itself does not possess a well-defined mechanism of action in biological systems. Its primary function is as a precursor molecule for the synthesis of various chemicals with specific biological activities.

2,4,6-Trimethylstyrene is a flammable liquid with a flash point of 75 °C []. It can irritate the skin and eyes upon contact and may be harmful if inhaled or ingested. Proper personal protective equipment (PPE) should be worn when handling this compound.

  • Flammability: Flash point 75 °C []
  • Toxicity: Data on specific toxicity is limited, but it is recommended to handle with caution due to its potential health hazards.

  • Cationic Polymerization: This compound can undergo cationic polymerization when initiated by Lewis acids such as aluminum chloride or boron trifluoride, resulting in high molecular weight polymers. The polymerization process can yield materials with unique properties suitable for coatings and adhesives .
  • Oxidation: 2,4,6-Trimethylstyrene can be oxidized to form 2,4,6-trimethylstyrene oxide. This reaction typically involves the use of peracids or other oxidizing agents .
  • Reactions with Phenol: The oxide form of 2,4,6-trimethylstyrene can react with phenol to produce various phenolic compounds. This reaction is significant in synthesizing intermediates for pharmaceuticals and other chemicals .

Several methods exist for synthesizing 2,4,6-trimethylstyrene:

  • Alkylation of Styrene: The most common method involves the alkylation of styrene with isobutylene in the presence of a strong acid catalyst.
  • Dehydrogenation of 2,4,6-Trimethylphenol: Another synthesis route includes the dehydrogenation of 2,4,6-trimethylphenol using high temperatures and catalysts .
  • Cationic Polymerization: As mentioned earlier, cationic polymerization can also yield this compound from its monomeric forms under controlled conditions .

2,4,6-Trimethylstyrene has various applications across different industries:

  • Polymer Production: It is primarily used as a monomer in the production of specialty polymers that possess enhanced thermal and mechanical properties.
  • Chemical Intermediate: The compound serves as an intermediate in synthesizing other chemicals and pharmaceuticals.
  • Adhesives and Coatings: Due to its ability to cross-link and harden upon polymerization, it finds use in adhesives and protective coatings .

Several compounds share structural similarities with 2,4,6-trimethylstyrene. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
StyreneContains one methyl group at position 1Basic building block for many polymers
3-MethylstyreneContains one methyl group at position 3Less sterically hindered than 2,4,6-trimethylstyrene
4-MethylstyreneContains one methyl group at position 4Similar reactivity but different polymer properties
EthylbenzeneEthyl group instead of methyl groupsUsed primarily as a precursor for styrene production

Uniqueness of 2,4,6-Trimethylstyrene: The presence of three methyl groups at positions 2, 4, and 6 significantly influences its reactivity and physical properties compared to simpler styrenes. This steric hindrance leads to unique polymerization behavior and enhances thermal stability in resultant polymers.

2,4,6-Trimethylstyrene is a substituted aromatic hydrocarbon classified as a vinyl-substituted trimethylbenzene derivative. Its systematic IUPAC name is 2-ethenyl-1,3,5-trimethylbenzene, reflecting the ethenyl (vinyl) group attached to the benzene ring at the 2-position, with methyl substituents at the 1, 3, and 5 positions. Common synonyms include vinylmesitylene, mesitylethylene, and 2-vinylmesitylene, derived from its structural relationship to mesitylene (1,3,5-trimethylbenzene).

Chemical IdentifierValue
CAS Registry Number769-25-5
Molecular FormulaC₁₁H₁₄
Molecular Weight146.23 g/mol
PubChem CID13036
SMILESCC1=CC(=C(C(=C1)C)C=C)C

This compound is often stabilized with antioxidants like 4-tert-butylcatechol (TBC) to prevent polymerization during storage.

Chemical Structure and Conformational Analysis

The molecule features a symmetrically substituted benzene ring with three methyl groups at the 2, 4, and 6 positions and a vinyl group at the 2-position. The vinyl substituent introduces a planar sp² hybridized carbon center, while the methyl groups occupy the remaining ortho, meta, and para positions relative to the vinyl group.

Conformational studies, such as those analyzing dipole moments and molar Kerr constants, reveal that steric interactions between the bulky methyl groups influence the preferred molecular geometry. For example, α-chloro-2,4,6-trimethylstyrene exhibits a molar Kerr constant of -1.8 × 10⁻¹², indicating a non-polar conformation dominated by steric repulsion. The vinyl group’s position minimizes steric clashes, favoring a planar arrangement of the aromatic ring.

Isomeric Forms and Structural Variants

2,4,6-Trimethylstyrene belongs to a family of trimethylbenzene derivatives and styrene analogs, each with distinct structural and reactivity profiles:

Trimethylbenzene Isomers

The parent trimethylbenzene derivatives include three isomers:

  • Hemimellitene (1,2,3-trimethylbenzene)
  • Pseudocumene (1,2,4-trimethylbenzene)
  • Mesitylene (1,3,5-trimethylbenzene)

2,4,6-Trimethylstyrene is a vinyl-substituted variant of mesitylene, where the vinyl group replaces one hydrogen atom on the benzene ring.

Styrene Derivatives

Compared to unsubstituted styrene, 2,4,6-Trimethylstyrene’s methyl groups significantly alter reactivity. Anionic copolymerization studies with styrene show that para-methylstyrene is less reactive, while ortho-methylstyrene exhibits enhanced reactivity due to electronic and steric effects. The trimethyl substitution pattern in 2,4,6-Trimethylstyrene creates a sterically hindered environment, affecting both polymerization kinetics and copolymer microstructure.

Historical Development and Scientific Discovery

The synthesis of 2,4,6-Trimethylstyrene is closely tied to the development of mesitylene, first prepared in 1837 by Robert Kane via acetone dehydration. Modern syntheses typically involve alkylation of mesitylene with ethylene under catalytic conditions (e.g., AlCl₃) or via Wittig-type reactions.

Early polymerization studies in the 1970s demonstrated that 2,4,6-Trimethylstyrene undergoes anionic polymerization to yield high-molecular-weight polymers with low polydispersity when conducted in polar solvents at low temperatures. These findings highlighted the compound’s potential in precision polymer chemistry, particularly for creating materials with tailored thermal and mechanical properties.

XLogP3

3.8

Boiling Point

209.0 °C

Melting Point

-37.0 °C

UNII

89FV7YQ871

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

769-25-5

Wikipedia

2,4,6-trimethylstyrene

Dates

Modify: 2023-08-15

Explore Compound Types